

Spectroscopic Analysis of 2,5-Dimethoxybenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2,5-Dimethoxybenzoic acid

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This technical guide provides an in-depth overview of the key spectroscopic data for **2,5-Dimethoxybenzoic acid** ($C_9H_{10}O_4$, CAS No: 2785-98-0), a compound of interest in various chemical and pharmaceutical research domains. The following sections present tabulated data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The empirical formula of **2,5-Dimethoxybenzoic acid** is $C_9H_{10}O_4$, and its molecular weight is 182.17 g/mol. The spectroscopic data presented below provides confirmation of its chemical structure.

Mass Spectrometry (MS)

The mass spectrum of **2,5-Dimethoxybenzoic acid** was obtained using Electron Ionization (EI). The data reveals the molecular ion peak and characteristic fragmentation patterns.

m/z	Relative Intensity (%)	Proposed Fragment
182	99.99	[M] ⁺ (Molecular Ion)
167	39.90	[M - CH ₃] ⁺
135	42.70	[M - CH ₃ - OCH ₂] ⁺ or [M - COOH] ⁺
107	24.50	[C ₇ H ₇ O] ⁺
95	16.30	[C ₆ H ₇ O] ⁺

Data sourced from PubChem CID 76027.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. The following data is representative for **2,5-Dimethoxybenzoic acid**.

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10-12	Singlet (broad)	1H	-COOH
~7.4 - 7.6	Doublet	1H	Aromatic H (position 6)
~7.0 - 7.2	Doublet of Doublets	1H	Aromatic H (position 4)
~6.9 - 7.1	Doublet	1H	Aromatic H (position 3)
~3.85	Singlet	3H	-OCH ₃ (position 2)
~3.80	Singlet	3H	-OCH ₃ (position 5)

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Assignment
~168	-COOH
~154	Aromatic C-O (position 2)
~153	Aromatic C-O (position 5)
~124	Aromatic C-H (position 6)
~122	Aromatic C (position 1)
~118	Aromatic C-H (position 4)
~116	Aromatic C-H (position 3)
~56.5	-OCH ₃ (position 2)
~56.0	-OCH ₃ (position 5)

Note: Specific chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum highlights the functional groups present in **2,5-Dimethoxybenzoic acid**. The following table lists the characteristic absorption bands.

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
2500-3300	Broad, Strong	O-H stretch	Carboxylic Acid
2900-3000	Medium	C-H stretch (sp ³)	Methoxy groups
~3050	Weak	C-H stretch (sp ²)	Aromatic Ring
1680-1710	Strong	C=O stretch	Carboxylic Acid
1580-1600	Medium	C=C stretch	Aromatic Ring
1200-1300	Strong	C-O stretch (asymmetric aryl-alkyl ether) & O-H bend	Ether & Carboxylic Acid
1000-1100	Strong	C-O stretch (symmetric aryl-alkyl ether)	Ether

Assignments are based on typical infrared absorption frequencies for organic functional groups.[\[2\]](#)[\[3\]](#)

Experimental Protocols

The data presented in this guide are typically acquired using the following standard methodologies.

Mass Spectrometry

- Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
- Ionization Method: Electron Ionization (EI)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Procedure:
 - A dilute solution of **2,5-Dimethoxybenzoic acid** in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.

- The sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent and any impurities.
- The separated compound enters the mass spectrometer's ion source.
- In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[\[4\]](#)[\[5\]](#)[\[8\]](#)
- The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and focused into a mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Technique: ^1H NMR and ^{13}C NMR Spectroscopy
- Procedure:
 - Approximately 5-20 mg of **2,5-Dimethoxybenzoic acid** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform- d , CDCl_3 , or Dimethyl sulfoxide- d_6 , $\text{DMSO}-d_6$) in a clean NMR tube.[\[9\]](#)
 - The sample is placed in the NMR spectrometer's strong magnetic field, causing the alignment of nuclear spins.[\[10\]](#)
 - The spectrometer is locked onto the deuterium signal of the solvent to stabilize the magnetic field.
 - The magnetic field homogeneity is optimized through a process called shimming to ensure sharp spectral lines.[\[9\]](#)
 - A radiofrequency pulse is applied to excite the nuclei.[\[11\]](#)
 - As the nuclei relax back to their ground state, they emit a signal (Free Induction Decay or FID), which is detected by a receiver coil.[\[10\]](#)

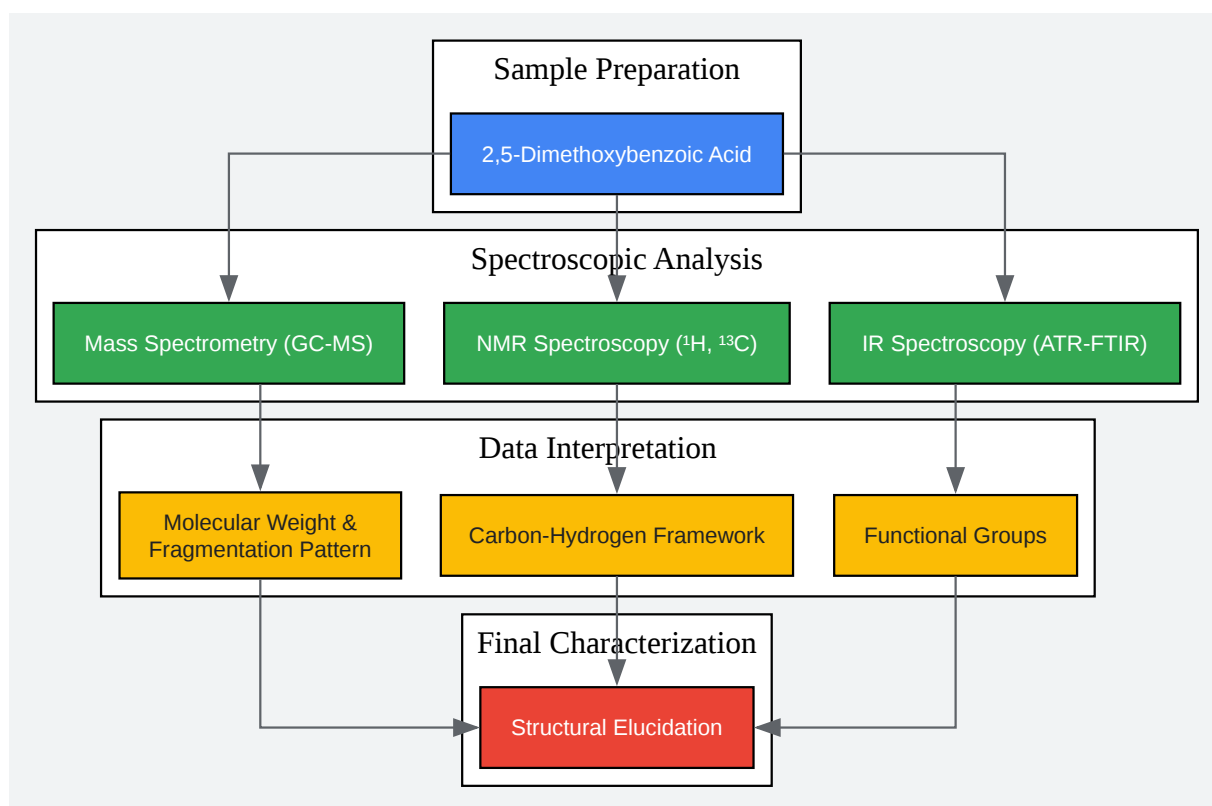
- The FID signal is converted into a frequency-domain spectrum using a Fourier transform.
- For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum by removing C-H splitting.

Infrared (IR) Spectroscopy

- Technique: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy[12][13][14][15][16]
- Procedure:
 - A background spectrum of the empty ATR crystal is recorded to account for atmospheric and instrumental absorptions.
 - A small amount of solid **2,5-Dimethoxybenzoic acid** is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[12][14]
 - A pressure clamp is applied to ensure good contact between the sample and the crystal surface.[14]
 - An infrared beam is directed into the crystal, where it undergoes total internal reflection. An evanescent wave penetrates a few micrometers into the sample at the point of reflection.[12][16]
 - The sample absorbs energy at specific frequencies corresponding to its molecular vibrations.
 - The attenuated infrared beam is then directed to a detector.
 - A Fourier transform is performed on the interferogram to generate the infrared spectrum.
 - The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of spectroscopic analysis for the characterization of a chemical compound like **2,5-Dimethoxybenzoic acid**.



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Caption: Workflow for the spectroscopic characterization of **2,5-Dimethoxybenzoic acid**.

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